Azilsartan Kamedoxomil

Descripción

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2011 and is indicated for hypertension and stroke. This drug has a black box warning from the FDA.

See also: Azilsartan (has active moiety); Azilsartan Medoxomil (is salt form of); this compound; chlorthalidone (component of).

Propiedades

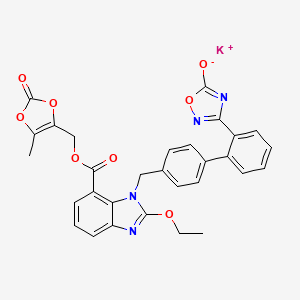

IUPAC Name |

potassium;(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-(5-oxo-1-oxa-2-aza-4-azanidacyclopent-2-en-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24N4O8.K/c1-3-38-28-31-23-10-6-9-22(27(35)39-16-24-17(2)40-30(37)41-24)25(23)34(28)15-18-11-13-19(14-12-18)20-7-4-5-8-21(20)26-32-29(36)42-33-26;/h4-14H,3,15-16H2,1-2H3,(H,32,33,36);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHWFKDWIUSZLCJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)[N-]5)C(=O)OCC6=C(OC(=O)O6)C.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H23KN4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70235483 | |

| Record name | Azilsartan kamedoxomil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70235483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

606.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863031-24-7 | |

| Record name | Azilsartan kamedoxomil [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863031247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azilsartan kamedoxomil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70235483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azilsartan Medoxomil Potassium (TAK-491) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZILSARTAN KAMEDOXOMIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WEC6I2K1FC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Preclinical Profile of Azilsartan Medoxomil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azilsartan (B1666440) medoxomil (Edarbi®) is a potent, long-acting angiotensin II receptor blocker (ARB) approved for the treatment of hypertension.[1] This technical guide provides a comprehensive overview of the preclinical studies that established the foundational safety and efficacy profile of this eighth-generation ARB. The document delves into the pharmacodynamic and pharmacokinetic properties, as well as the key toxicological findings that supported its clinical development. All quantitative data are summarized in structured tables, and key experimental protocols are detailed to provide a thorough understanding of the preclinical evaluation of azilsartan medoxomil.

Introduction

Azilsartan medoxomil is an orally administered prodrug that is rapidly hydrolyzed to its active moiety, azilsartan, in the gastrointestinal tract during absorption.[2][3] Azilsartan exhibits high affinity and slow dissociation from the angiotensin II type 1 (AT₁) receptor, leading to a more potent and sustained antihypertensive effect compared to other ARBs.[4][5] Preclinical investigations were pivotal in characterizing its unique pharmacological profile and establishing a favorable safety margin. These studies encompassed a range of in vitro and in vivo models to assess its mechanism of action, efficacy, and potential for toxicity.

Pharmacodynamics

The primary pharmacodynamic effect of azilsartan is the selective blockade of the AT₁ receptor, which mediates the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[6]

Mechanism of Action

Azilsartan is a selective antagonist of the AT₁ receptor, with a binding affinity more than 10,000-fold greater than for the AT₂ receptor.[6] By blocking the binding of angiotensin II to the AT₁ receptor, azilsartan inhibits downstream signaling pathways that lead to vasoconstriction, inflammation, and fibrosis, thereby reducing blood pressure.[7]

Receptor Binding and In Vitro Efficacy

In vitro studies have demonstrated the high potency and selectivity of azilsartan for the AT₁ receptor.

| Parameter | Value | Species/System | Reference |

| IC₅₀ (AT₁ Receptor Binding) | 0.62 nM - 2.6 nM | Human AT₁ Receptor | [8][9] |

| AT₁ Receptor Selectivity | >10,000-fold vs. AT₂ Receptor | In vitro | [6] |

| Inhibition of Angiotensin II-induced Pressor Response (ID₅₀) | 0.12 mg/kg (p.o.) | Rats | [8][10] |

Experimental Protocol: Radioligand Binding Assay

A radioligand binding assay is performed using microplates coated with membranes from cells expressing the human AT₁ receptor.[9] The wells are incubated with various concentrations of the test compound (azilsartan) in an appropriate buffer.[9] Subsequently, a radiolabeled ligand for the AT₁ receptor, such as ¹²⁵I-Sar¹-Ile⁸-Angiotensin II, is added, and the plates are incubated to allow for competitive binding.[9][10] After incubation, unbound radioligand is washed away, and the amount of bound radioactivity is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is then calculated.[9]

In Vivo Efficacy in Animal Models

Azilsartan medoxomil has demonstrated significant antihypertensive effects in various animal models of hypertension.

| Animal Model | Dosing | Key Findings | Reference |

| Spontaneously Hypertensive Rats (SHRs) | 0.1 - 1 mg/kg (p.o.) | Dose-dependent decrease in blood pressure, with effects persisting up to 24 hours. ED₂₅ value of 0.41 mg/kg. | [8][10] |

| Renal Hypertensive Dogs | 0.1 - 1 mg/kg (p.o.) | Potent and persistent reduction in blood pressure. | [8][10] |

| Obese Spontaneously Hypertensive Koletsky Rats | 2 mg/kg/day for 3 weeks | Lowered blood pressure and improved insulin (B600854) sensitivity. | [11] |

| Diabetic Mice | Not specified | Restored endothelial function more effectively than candesartan. | [12] |

| Mice with Left Ventricular Pressure Overload | Not specified | Reduced left ventricular wall thickness, hypertrophy, and improved cardiac output. | [13] |

Experimental Protocol: Blood Pressure Measurement in Spontaneously Hypertensive Rats

Male spontaneously hypertensive rats (SHRs) are commonly used as a model for essential hypertension.[10][14] Prior to the study, the animals are often instrumented with radiotelemetry devices for continuous and conscious blood pressure monitoring, or blood pressure is measured non-invasively using the tail-cuff method.[14][15] Azilsartan medoxomil is administered orally at various doses.[10] Blood pressure (systolic, diastolic, and mean arterial pressure) and heart rate are recorded at multiple time points before and after drug administration to determine the magnitude and duration of the antihypertensive effect.[10]

Pharmacokinetics

The pharmacokinetic profile of azilsartan medoxomil is characterized by its rapid conversion to the active metabolite, azilsartan, which has a relatively long half-life.

| Parameter | Value | Species | Reference |

| Bioavailability (as azilsartan) | ~60% | Humans | [2][16] |

| Tₘₐₓ (azilsartan) | 1.5 - 3 hours | Humans | [1][2] |

| Protein Binding (azilsartan) | >99% | Human Plasma | [2] |

| Volume of Distribution (azilsartan) | ~16 L | Humans | [2] |

| Elimination Half-life (azilsartan) | ~11 hours | Humans | [1][2] |

| Metabolism | Primarily by CYP2C9 to inactive metabolites (M-I and M-II). | Humans | [1][2] |

| Excretion | ~55% in feces, ~42% in urine (15% as unchanged azilsartan). | Humans | [1][2] |

Experimental Protocol: Pharmacokinetic Study in Rats

Following oral or intravenous administration of azilsartan medoxomil to rats, serial blood samples are collected at predetermined time points. Plasma is separated by centrifugation and stored frozen until analysis. The concentrations of azilsartan and its metabolites in the plasma samples are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14] Pharmacokinetic parameters, including Cₘₐₓ, Tₘₐₓ, area under the concentration-time curve (AUC), and elimination half-life, are then calculated from the concentration-time data.

Toxicology

Preclinical safety studies were conducted to identify potential target organs for toxicity and to establish a safe starting dose for clinical trials.

General Toxicology

Repeat-dose toxicity studies were conducted in multiple species.

| Species | Duration | Key Findings | NOAEL | Reference |

| Rat | 26 weeks | Dark red foci and erosion in the glandular stomach. Hypertrophy of juxtaglomerular cells in the kidney. | Not explicitly stated in the provided results. | [8] |

| Dog | 26 and 52 weeks | Ulceration in the GI tract. Hypertrophy of juxtaglomerular cells in the kidney. | Not explicitly stated in the provided results. | [8] |

The renal effects observed are considered to be class effects of ARBs, resulting from the pharmacological blockade of angiotensin II receptors.[8]

Genetic Toxicology

Azilsartan medoxomil was evaluated for its potential to cause genetic mutations and chromosomal damage. Structural chromosomal aberrations were observed in the Chinese Hamster Lung Cytogenetic Assay without metabolic activation.[8]

Reproductive and Developmental Toxicology

Reproductive toxicity studies were conducted in rats and rabbits. Azilsartan medoxomil was not found to be teratogenic in either species.[8][17] However, in a peri- and postnatal development study in rats, adverse effects on pup viability, delayed incisor eruption, and renal pelvic dilatation were observed at doses 1.2 times the maximum recommended human dose (MRHD) on a mg/m² basis.[8] Azilsartan was shown to cross the placenta and is excreted in the milk of lactating rats.[17]

Conclusion

The preclinical data for azilsartan medoxomil demonstrate a potent and selective AT₁ receptor antagonist with a long duration of action. The in vivo studies in various animal models of hypertension confirmed its significant blood pressure-lowering efficacy. The pharmacokinetic profile is characterized by rapid conversion to the active moiety, azilsartan, which has a half-life that supports once-daily dosing. The toxicological assessments identified expected pharmacology-related effects on the kidney and gastrointestinal effects at higher doses. Overall, the preclinical profile of azilsartan medoxomil supported its advancement into clinical development as a promising agent for the treatment of hypertension.

References

- 1. Azilsartan - Wikipedia [en.wikipedia.org]

- 2. Azilsartan Medoxomil (Edarbi): The Eighth Angiotensin II Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Single‐Center Evaluation of the Pharmacokinetics and Safety of the Angiotensin II Receptor Antagonist Azilsartan Medoxomil in Mild to Moderate Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy and safety of different doses of azilsartan medoxomil in patients with hypertension: A protocol of a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Critical evaluation of the efficacy and tolerability of azilsartan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Azilsartan Medoxomil | C30H24N4O8 | CID 135409642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Azilsartan Kamedoxomil? [synapse.patsnap.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Azilsartan Medoxomil | RAAS | TargetMol [targetmol.com]

- 10. Antihypertensive, insulin-sensitising and renoprotective effects of a novel, potent and long-acting angiotensin II type 1 receptor blocker, azilsartan medoxomil, in rat and dog models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Azilsartan treatment improves insulin sensitivity in obese spontaneously hypertensive Koletsky rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Azilsartan as a Potent Antihypertensive Drug with Possible Pleiotropic Cardiometabolic Effects: A Review Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The efficacy and tolerability of azilsartan in obese insulin-resistant mice with left ventricular pressure overload - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetic-pharmacodynamic modeling of the antihypertensive interaction between azilsartan medoxomil and chlorthalidone in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Novel Angiotensin II Receptor Blocker Azilsartan Medoxomil Ameliorates Insulin Resistance Induced by Chronic Angiotensin II Treatment in Rat Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacokinetic evaluation and clinical utility of azilsartan medoxomil for the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. accessdata.fda.gov [accessdata.fda.gov]

The Conversion of Azilsartan Medoxomil: A Technical Guide to Prodrug Bioactivation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the metabolic conversion of the prodrug azilsartan (B1666440) medoxomil to its pharmacologically active metabolite, azilsartan. Azilsartan is a potent and selective angiotensin II receptor blocker (ARB) used for the treatment of hypertension. The prodrug strategy is employed to enhance the bioavailability of azilsartan. This document details the enzymatic hydrolysis, subsequent metabolic pathways, pharmacokinetic profiles, and the analytical methodologies used to study this critical bioactivation process.

Core Conversion Pathway: From Prodrug to Active Moiety

Azilsartan medoxomil is an ester-based prodrug designed to be rapidly hydrolyzed to the active moiety, azilsartan, within the gastrointestinal tract during absorption.[1][2] This conversion is so efficient that the prodrug itself, azilsartan medoxomil, is not detected in plasma following oral administration.[1][3] The hydrolysis is facilitated by various esterase enzymes.[4] Notably, carboxymethylenebutenolidase has been identified as a key enzyme in this process in the intestine and liver.[3] The involvement of multiple esterase pathways suggests that the potential for drug-drug interactions during this conversion step is minimal.[3]

The bioactivation is a simple hydrolysis reaction that cleaves the medoxomil ester group from the parent molecule, yielding azilsartan and two inactive byproducts.

Pharmacokinetics of Azilsartan Following Prodrug Administration

The conversion of azilsartan medoxomil is rapid, leading to peak plasma concentrations (Cmax) of the active metabolite, azilsartan, occurring between 1.5 and 3 hours post-administration.[4][3][5] The absolute bioavailability of azilsartan following the oral administration of the prodrug is estimated to be approximately 60%.[4][2][3] The elimination half-life of azilsartan is about 11 hours, achieving steady-state plasma concentrations within five days of once-daily dosing.[4][6]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of azilsartan in healthy adult subjects after the administration of azilsartan medoxomil.

Table 1: Pharmacokinetic Parameters of Azilsartan in Healthy Adults (Single vs. Multiple Doses)

| Parameter | Single Dose (Day 1) | Multiple Doses (Day 8) |

|---|---|---|

| Dose | 60 mg | 60 mg |

| Cmax (ng/mL) | 1558.1 | 2244.2 |

| AUC (ng·h/mL) | 19448 (AUC0-∞) | 22141 (AUC0-24) |

| tmax (h) | 2.6 | 2.1 |

| t½ (h) | 12.1 | Not Reported |

Data sourced from a study in healthy subjects aged 18-85.[7]

Table 2: Influence of Fed vs. Fasting State on Azilsartan Pharmacokinetics in Healthy Chinese Adults

| Parameter | Fasting Condition | Fed Condition |

|---|---|---|

| Dose | 40 mg | 40 mg |

| Cmax (ng/mL) | 2306.7 | 1966.6 |

| AUC0-t (ng·h/mL) | 15800 | 15400 |

| tmax (h) | 1.99 | 3.57 |

| t½ (h) | 9.76 | 10.32 |

Data from a bioequivalence study. It's noted that food has no clinically significant effect on absorption.[8]

Further Metabolism of Active Azilsartan

Once formed and absorbed into the systemic circulation, azilsartan is further metabolized in the liver. The primary enzyme responsible for its metabolism is Cytochrome P450 2C9 (CYP2C9).[9] This leads to the formation of two main, pharmacologically inactive metabolites:[4][3]

-

M-II (Major Metabolite): Formed via O-dealkylation. Systemic exposure to M-II is approximately 50% that of azilsartan.

-

M-I (Minor Metabolite): Formed via decarboxylation. Systemic exposure to M-I is less than 1% that of azilsartan.

While other CYP enzymes can metabolize azilsartan, CYP2C9 is the most significant contributor.

Experimental Protocols: Quantification in Human Plasma

The quantification of azilsartan medoxomil, azilsartan, and its metabolites in biological matrices is crucial for pharmacokinetic studies. Due to the rapid in-vivo hydrolysis of the prodrug, stabilization of plasma samples and robust analytical methods are required. The standard method is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

LC-MS/MS Method for Simultaneous Quantification

This protocol outlines a validated method for the simultaneous determination of azilsartan medoxomil (TAK-491), azilsartan (TAK-536), and metabolites M-I and M-II in human plasma.[1]

A. Sample Preparation: Solid-Phase Extraction (SPE)

-

Aliquoting: Transfer a 100 µL aliquot of human plasma into a sample tube.

-

Internal Standard (IS) Spiking: Add 20 µL of the working internal standard solution (structural analogues of the analytes).

-

Acidification: Add 200 µL of 0.1 mmol/L ammonium (B1175870) acetate (B1210297) (adjusted to pH 4.0 with acetic acid).

-

Vortexing: Mix the sample thoroughly.

-

SPE Column Conditioning: Condition an OASIS HLB (30 mg/1cc) SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of 0.1 mmol/L ammonium acetate (pH 4.0).

-

Loading: Load the entire pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of a methanol/water (5:95, v/v) mixture containing 0.1% (v/v) acetic acid.

-

Elution: Elute the analytes with 1 mL of a methanol/water (95:5, v/v) mixture containing 0.1% (v/v) acetic acid.

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen gas at 40°C.

-

Reconstitution: Reconstitute the residue in 500 µL of the mobile phase (acetonitrile/water/acetic acid at 30:70:0.1, v/v/v).

B. Chromatographic and Mass Spectrometric Conditions

-

LC System: Standard HPLC system.

-

Column: Conventional reversed-phase column (e.g., C18).

-

Mobile Phase: Isocratic mixture of water/acetonitrile/acetic acid (40:60:0.05, v/v/v).

-

Flow Rate: 0.2 mL/min.

-

Injection Volume: 10 µL.

-

Total Run Time: Approximately 8.5 minutes.

-

MS System: Tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM).

This guide provides a comprehensive overview of the critical conversion of azilsartan medoxomil to its active form, azilsartan, underpinned by quantitative data and detailed analytical methodologies for its study. This information is vital for professionals engaged in the research and development of antihypertensive therapies.

References

- 1. Development, validation and application of the liquid chromatography tandem mass spectrometry method for simultaneous quantification of azilsartan medoxomil (TAK-491), azilsartan (TAK-536), and its 2 metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic evaluation and clinical utility of azilsartan medoxomil for the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Azilsartan | C25H20N4O5 | CID 135415867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Azilsartan Medoxomil (Edarbi): The Eighth Angiotensin II Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Central Composite Design Implemented Azilsartan Medoxomil Loaded Nanoemulsion to Improve Its Aqueous Solubility and Intestinal Permeability: In Vitro and Ex Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. efda.gov.et [efda.gov.et]

- 7. Effects of Age, Sex, and Race on the Safety and Pharmacokinetics of Single and Multiple Doses of Azilsartan Medoxomil in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Structure and Properties of Azilsartan Medoxomil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of Azilsartan (B1666440) medoxomil. The information is intended for researchers, scientists, and professionals involved in drug development and pharmaceutical sciences.

Chemical Identity and Structure

Azilsartan medoxomil, a prodrug, is chemically known as (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-[[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate. It is rapidly hydrolyzed in the gastrointestinal tract to its active metabolite, azilsartan.[1][2][3] The marketed formulation, Edarbi®, contains the potassium salt of azilsartan medoxomil.[1]

Table 1: Chemical Identifiers of Azilsartan Medoxomil

| Identifier | Value |

| IUPAC Name | (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate |

| CAS Number | 863031-21-4 |

| Molecular Formula | C30H24N4O8 |

| Molecular Weight | 568.54 g/mol |

| Synonyms | TAK-491, Edarbi |

Physicochemical Properties

Azilsartan medoxomil is a white crystalline powder. It is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, indicating both low solubility and low permeability.[2]

Table 2: Physicochemical Properties of Azilsartan Medoxomil and its Active Metabolite, Azilsartan

| Property | Azilsartan Medoxomil | Azilsartan (Active Metabolite) |

| Solubility | Practically insoluble in water; Freely soluble in methanol.[1] | Soluble in ethanol, DMSO, and dimethyl formamide (B127407) (DMF). Sparingly soluble in aqueous buffers. |

| Melting Point | Not explicitly found for the prodrug. | 212-214 °C |

| pKa | Not explicitly found for the prodrug. | 6.1 (in 0.1 N NaOH) |

| Log P (Partition Coefficient) | Not explicitly found for the prodrug. | Log Kow = 2.7 (pH 1.5), 1.0 (pH 6.4), 0.44 (pH 7.0) |

Mechanism of Action and Signaling Pathway

Azilsartan medoxomil is a prodrug that is rapidly hydrolyzed to its active form, azilsartan, during absorption from the gastrointestinal tract.[1][2][3] Azilsartan is a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor.[1][2][4] Angiotensin II is a key hormone in the renin-angiotensin-aldosterone system (RAAS) that causes vasoconstriction and stimulates the release of aldosterone (B195564), leading to an increase in blood pressure.[1][5]

By blocking the AT1 receptor, azilsartan prevents the binding of angiotensin II, thereby inhibiting its pressor effects.[1][5] This leads to vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure.[4][5] Azilsartan exhibits a high affinity for the AT1 receptor, with more than a 10,000-fold greater selectivity for the AT1 receptor over the AT2 receptor.[2]

Experimental Protocols

Synthesis of Azilsartan Medoxomil

A common synthetic route involves the reaction of azilsartan with 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one.[6]

Materials:

-

Azilsartan

-

4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one

-

N,N'-dicyclohexylcarbodiimide (DCC) or 1,1'-carbonyldiimidazole (B1668759) (CDI)

-

Ethyl acetate (B1210297) or Dichloromethane

-

5% Sodium bicarbonate solution

-

1% HCl solution

Procedure (Example using DCC):

-

A mixture of azilsartan, 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one, and N,N'-dicyclohexylcarbodiimide is stirred in ethyl acetate at room temperature for 18-20 hours.[6]

-

The reaction mixture is filtered to remove the dicyclohexylurea byproduct.[6]

-

The filtrate is washed with 5% sodium bicarbonate solution and then concentrated under vacuum.[6]

-

Acetonitrile is added to the residue, and the mixture is heated to reflux for 30 minutes.[6]

-

The mixture is cooled, and the precipitated solid (Azilsartan medoxomil) is filtered, washed with acetonitrile, and dried under vacuum.[6]

Analytical Methods

High-Performance Liquid Chromatography (HPLC): A validated RP-HPLC method is commonly used for the estimation of Azilsartan medoxomil in bulk and pharmaceutical dosage forms.[7]

-

Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[8]

-

Mobile Phase: A mixture of acetate buffer (pH 6.0) and acetonitrile (e.g., 80:20 v/v).[7]

-

Flow Rate: 1.0 mL/min.[8]

-

Retention Time: Approximately 7.35 min under the specified conditions.[8]

UV-Visible Spectrophotometry: This method can be used for the quantitative estimation of Azilsartan medoxomil. The maximum absorbance is typically observed at 248 nm.[7]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For the analysis of azilsartan and its metabolites in biological matrices, a sensitive LC-MS/MS method is employed.

-

Separation: A reverse-phase column (e.g., Chromolith SpeedROD RP-18e).[9]

-

Mobile Phase: A gradient of 0.1% acetic acid in water and 0.1% acetic acid in methanol.[9]

-

Detection: Mass spectrometer with positive ion electrospray in multiple-reaction monitoring mode.[9]

Pharmacokinetics

Azilsartan medoxomil is rapidly absorbed and hydrolyzed to azilsartan. The absolute bioavailability of azilsartan is approximately 60%.[1][3][10]

Table 3: Pharmacokinetic Parameters of Azilsartan

| Parameter | Value |

| Bioavailability | ~60%[1][3][10] |

| Time to Peak Plasma Concentration (Tmax) | 1.5 - 3 hours[1][3] |

| Volume of Distribution (Vd) | ~16 L[1] |

| Plasma Protein Binding | >99% (mainly to serum albumin)[1] |

| Metabolism | Primarily by CYP2C9 to two inactive metabolites, M-I and M-II.[1][11] |

| Elimination Half-life (t1/2) | ~11 hours[1] |

| Excretion | Approximately 55% in feces and 42% in urine (15% as unchanged azilsartan). |

Quantitative Pharmacological Data

Azilsartan is a potent AT1 receptor blocker. A 32 mg dose of azilsartan medoxomil can inhibit the maximal pressor effect of angiotensin II by approximately 90% at peak plasma concentrations and by about 60% at 24 hours.[1] Clinical studies have demonstrated that azilsartan medoxomil is more effective at lowering systolic blood pressure compared to other angiotensin II receptor blockers like olmesartan (B1677269) and valsartan.[1]

Table 4: Comparative Efficacy of Azilsartan Medoxomil

| Comparison | Reduction in 24-hour Mean Systolic BP |

| Azilsartan medoxomil (80 mg) vs. Valsartan (320 mg) | 14.3 mmHg vs. 10.0 mmHg |

| Azilsartan medoxomil (80 mg) vs. Olmesartan (40 mg) | 14.3 mmHg vs. 11.7 mmHg |

References

- 1. Azilsartan Medoxomil (Edarbi): The Eighth Angiotensin II Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azilsartan Medoxomil | C30H24N4O8 | CID 135409642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Azilsartan | C25H20N4O5 | CID 135415867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Azilsartan Kamedoxomil? [synapse.patsnap.com]

- 5. What is the mechanism of Azilsartan? [synapse.patsnap.com]

- 6. WO2014049512A2 - Novel process for preparation of azilsartan medoxomil - Google Patents [patents.google.com]

- 7. ukaazpublications.com [ukaazpublications.com]

- 8. iajps.com [iajps.com]

- 9. Single-dose pharmacokinetics and safety of azilsartan medoxomil in children and adolescents with hypertension as compared to healthy adults - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetic evaluation and clinical utility of azilsartan medoxomil for the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Deep Dive into the Angiotensin II Receptor Binding Affinity of Azilsartan

An In-depth Technical Guide for Researchers and Drug Development Professionals

Azilsartan (B1666440), the active metabolite of the prodrug azilsartan medoxomil, is a potent and highly selective angiotensin II receptor blocker (ARB) utilized in the management of hypertension. Its efficacy is intrinsically linked to its high affinity for the angiotensin II type 1 (AT1) receptor, a key component of the renin-angiotensin-aldosterone system (RAAS). This technical guide provides a comprehensive overview of the binding characteristics of azilsartan to the AT1 receptor, detailing the quantitative data, experimental methodologies, and underlying signaling pathways.

Quantitative Analysis of AT1 Receptor Binding Affinity

The binding affinity of azilsartan for the human AT1 receptor has been extensively studied and compared with other commercially available ARBs. A key characteristic of azilsartan is its potent and sustained receptor blockade, often described as "insurmountable" antagonism. This is attributed to its tight binding and slow dissociation from the AT1 receptor.[1][2]

The inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a specific biological or biochemical function. The inhibition constant (Ki) is a more absolute measure of binding affinity. The following tables summarize the comparative binding affinities of azilsartan and other ARBs.

Table 1: Comparative IC50 Values of Angiotensin II Receptor Blockers for the AT1 Receptor

| Angiotensin II Receptor Blocker | IC50 (nM) | IC50 with 5-hour Washout (nM) |

| Azilsartan | 2.6 | 7.4 |

| Olmesartan | 6.7 | 242.5 |

| Telmisartan | 5.1 | 191.6 |

| Valsartan | 44.9 | >10,000 |

| Irbesartan | 15.8 | >10,000 |

Data sourced from a study investigating the in vitro antagonistic properties of azilsartan.[3] The "washout" experiment demonstrates the persistence of receptor blockade after the removal of the free drug.

Table 2: Calculated Inhibition Constants (Ki) of Angiotensin II Receptor Blockers

| Angiotensin II Receptor Blocker | Calculated Ki (nM)* |

| Azilsartan | ~1.3 |

| Olmesartan | ~3.4 |

| Telmisartan | ~2.6 |

| Valsartan | ~22.9 |

| Irbesartan | ~8.1 |

*Calculated using the Cheng-Prusoff equation (Ki = IC50 / (1 + [L]/Kd)), assuming a radioligand concentration ([L]) equal to its dissociation constant (Kd) for illustrative purposes. Actual Ki values may vary based on specific experimental conditions. The Cheng-Prusoff equation is a widely accepted method for determining the Ki from IC50 values in competitive binding assays.[1][4][5][6]

These data highlight the significantly higher potency of azilsartan, particularly its sustained binding to the AT1 receptor even after washout, a feature that distinguishes it from many other ARBs.[3] This prolonged receptor occupancy is thought to contribute to its potent and long-lasting antihypertensive effects.[3]

Experimental Protocols for Determining Binding Affinity

The quantitative data presented above are typically generated using radioligand binding assays. These assays are a gold standard for quantifying the interaction between a ligand and its receptor.[7][8] Below is a detailed methodology for a competitive radioligand binding assay used to determine the binding affinity of compounds like azilsartan to the AT1 receptor.

Radioligand Competitive Binding Assay Protocol

Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., azilsartan) for the human AT1 receptor.

Materials:

-

Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing the human AT1 receptor.

-

Radioligand: [¹²⁵I]Sar¹,Ile⁸-Angiotensin II, a radiolabeled analog of angiotensin II.

-

Unlabeled Ligand (for non-specific binding): A high concentration (e.g., 1 µM) of unlabeled angiotensin II.

-

Test Compounds: Serial dilutions of azilsartan and other ARBs.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) and a cell harvester.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the human AT1 receptor to confluency.

-

Harvest the cells and centrifuge to obtain a cell pellet.

-

Resuspend the pellet in ice-cold lysis buffer and homogenize.

-

Centrifuge the homogenate at a high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh assay buffer and resuspend.

-

Determine the protein concentration of the membrane preparation.

-

-

Competitive Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Assay buffer, radioligand, and membrane suspension.

-

Non-specific Binding: Unlabeled angiotensin II, radioligand, and membrane suspension.

-

Competition Binding: Serial dilutions of the test compound, radioligand, and membrane suspension.

-

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Washing:

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Radioactivity Measurement:

-

Place the dried filters into scintillation vials with scintillation fluid.

-

Measure the radioactivity (counts per minute, CPM) in each vial using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value from the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizing Key Processes

Angiotensin II Type 1 (AT1) Receptor Signaling Pathway

Azilsartan exerts its effects by blocking the signaling cascade initiated by the binding of angiotensin II to the AT1 receptor. The AT1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 proteins.[9]

References

- 1. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 2. researchgate.net [researchgate.net]

- 3. Azilsartan Medoxomil (Edarbi): The Eighth Angiotensin II Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 5. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. IC50 - Wikipedia [en.wikipedia.org]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 9. giffordbioscience.com [giffordbioscience.com]

A Comprehensive Technical Guide to the Pharmacokinetics and Metabolism of Azilsartan Medoxomil

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the pharmacokinetic and metabolic profile of azilsartan (B1666440) medoxomil, a potent angiotensin II receptor blocker. The information presented herein is curated for professionals engaged in pharmaceutical research and development, offering detailed insights into the drug's absorption, distribution, metabolism, and excretion (ADME) properties, supported by quantitative data, experimental methodologies, and pathway visualizations.

Introduction

Azilsartan medoxomil, marketed under the brand name Edarbi, is a prodrug that is rapidly hydrolyzed to its active moiety, azilsartan, upon oral administration. Azilsartan is a selective antagonist of the angiotensin II type 1 (AT1) receptor, effectively lowering blood pressure by inhibiting the actions of angiotensin II, a key component of the renin-angiotensin-aldosterone system. Understanding the intricate pharmacokinetic and metabolic journey of this compound is paramount for its safe and effective clinical application and for the development of future antihypertensive therapies.

Pharmacokinetics

The pharmacokinetic profile of azilsartan medoxomil is characterized by its rapid conversion to azilsartan, which exhibits dose-proportional exposure and predictable ADME characteristics.

Following oral administration, azilsartan medoxomil is absorbed from the gastrointestinal tract and rapidly hydrolyzed to the active drug, azilsartan, by the enzyme carboxymethylenebutenolidase in the intestine and liver. The absolute bioavailability of azilsartan following administration of azilsartan medoxomil is approximately 60%. Peak plasma concentrations (Cmax) of azilsartan are typically reached within 1.5 to 3 hours. The presence of food does not have a clinically significant impact on the systemic exposure (AUC) of azilsartan, although the Cmax may be slightly delayed.

Azilsartan is highly bound to human plasma proteins (>99%), primarily to serum albumin. This extensive protein binding limits the distribution of the drug into tissues. The volume of distribution (Vd) of azilsartan is approximately 16 liters, suggesting that the drug is primarily confined to the extracellular fluid.

Azilsartan is metabolized to two primary, pharmacologically inactive metabolites. The major metabolite in plasma is M-II, which is formed by O-dealkylation, a reaction primarily mediated by the cytochrome P450 enzyme CYP2C9. The other major metabolite, M-I, is formed by decarboxylation, a process that is not dependent on CYP enzymes. The formation of M-I is considered a minor pathway. Due to the minor role of other CYP enzymes (CYP1A2, CYP2B6, CYP2C8, CYP2C19, CYP2D6, and CYP3A4) in the metabolism of azilsartan, clinically significant drug-drug interactions involving these enzymes are not anticipated.

The elimination of azilsartan is primarily through metabolism and subsequent excretion of the metabolites. The total plasma clearance of azilsartan is approximately 2.3 L/h. Following oral administration of radiolabeled azilsartan medoxomil, approximately 55% of the radioactivity is recovered in the feces and about 42% in the urine. Of the radioactivity recovered in urine, around 15% is attributed to unchanged azilsartan. The terminal elimination half-life (t1/2) of azilsartan is approximately 11 hours, which supports a once-daily dosing regimen.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of azilsartan following the oral administration of azilsartan medoxomil.

Table 1: Pharmacokinetic Parameters of Azilsartan in Healthy Adults

| Parameter | Value | Reference |

| Tmax (Median) | 1.5 - 3 hours | |

| Cmax (Dose-normalized) | Varies with dose | |

| AUC (Dose-normalized) | Varies with dose | |

| Absolute Bioavailability | ~60% | |

| Plasma Protein Binding | >99% | |

| Volume of Distribution (Vd) | ~16 L | |

| Total Plasma Clearance | ~2.3 L/h | |

| Terminal Half-life (t1/2) | ~11 hours |

Table 2: Excretion Profile of Azilsartan and its Metabolites

| Route of Excretion | Percentage of Administered Dose | Form | Reference |

| Feces | ~55% | Total Radioactivity | |

| Urine | ~42% | Total Radioactivity | |

| Urine | ~15% | Unchanged Azilsartan |

Metabolic Pathways

The biotransformation of azilsartan medoxomil is a critical aspect of its pharmacology. The following diagram illustrates the primary metabolic cascade.

Caption: Metabolic pathway of Azilsartan Medoxomil.

Experimental Protocols

The characterization of azilsartan's pharmacokinetics relies on robust and validated experimental methodologies.

A typical clinical pharmacokinetic study involves the administration of a single oral dose of azilsartan medoxomil to healthy volunteers. Serial blood samples are collected at predefined time points (e.g., pre-dose, and 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose). Plasma is separated by centrifugation and stored at -20°C or lower until analysis. Urine and feces are collected over specified intervals to determine the routes and extent of excretion.

Caption: Workflow for a typical in vivo pharmacokinetic study.

To identify the enzymes responsible for azilsartan metabolism, in vitro studies are conducted using human liver microsomes. A typical protocol involves incubating azilsartan with human liver microsomes in the presence of an NADPH-generating system. Selective chemical inhibitors or recombinant human CYP enzymes can be used to pinpoint the specific CYP isoforms involved. The reaction is terminated, and the samples are analyzed by a validated analytical method, such as LC-MS/MS, to measure the rate of metabolite formation.

The quantification of azilsartan and its metabolites in biological matrices is most commonly performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

-

Sample Preparation: Protein precipitation is a common method for extracting the analytes from plasma. An organic solvent (e.g., acetonitrile) containing an internal standard is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant is collected for analysis.

-

Chromatography: Reverse-phase chromatography is typically employed. A C18 column is often used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile), run in a gradient elution mode.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard to ensure selectivity and sensitivity.

Caption: A typical LC-MS/MS bioanalytical workflow.

Conclusion

Azilsartan medoxomil is efficiently converted to its active form, azilsartan, which exhibits a pharmacokinetic profile suitable for once-daily dosing. Its metabolism is primarily mediated by CYP2C9 to inactive metabolites, and it is eliminated through both renal and fecal routes. The low potential for clinically significant drug-drug interactions involving the CYP450 system is a favorable characteristic. The data and protocols presented in this guide offer a comprehensive technical resource for professionals in the field of drug development and pharmacology.

An In-depth Technical Guide to Azilsartan Medoxomil for Hypertension Treatment

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azilsartan (B1666440) medoxomil is a potent, long-acting angiotensin II receptor blocker (ARB) approved for the treatment of hypertension. It is administered as a prodrug, azilsartan medoxomil, which is rapidly hydrolyzed in the gastrointestinal tract to its active moiety, azilsartan.[1][2] Azilsartan exhibits high affinity and slow dissociation from the angiotensin II type 1 (AT₁) receptor, leading to a more potent and sustained antihypertensive effect compared to other ARBs.[3][4] Clinical trials have consistently demonstrated its superior efficacy in reducing 24-hour mean systolic blood pressure when compared to maximal doses of other widely used ARBs, including valsartan (B143634) and olmesartan, while maintaining a comparable safety profile.[5][6] This guide provides a comprehensive overview of its pharmacology, mechanism of action, key experimental data, and detailed clinical and preclinical study protocols.

Core Mechanism of Action

Azilsartan is a selective antagonist of the angiotensin II type 1 (AT₁) receptor.[7][8] The renin-angiotensin-aldosterone system (RAAS) plays a critical role in blood pressure regulation. Angiotensin II, the primary pressor agent of this system, binds to AT₁ receptors found in various tissues, including vascular smooth muscle and the adrenal gland.[9][10][11] This binding initiates a signaling cascade that results in vasoconstriction, stimulation of aldosterone (B195564) synthesis and release, and renal sodium reabsorption, all of which contribute to an increase in blood pressure.[1][12]

Azilsartan competitively and selectively blocks the binding of angiotensin II to the AT₁ receptor, thereby inhibiting these downstream effects.[10][13] This blockade leads to vasodilation, reduced aldosterone secretion, and a subsequent decrease in sodium and water retention, collectively resulting in the lowering of blood pressure.[1][12] Azilsartan's action is independent of the pathways for angiotensin II synthesis.[9] Its unique molecular structure contributes to a more potent and persistent blockade of the AT₁ receptor compared to other ARBs.[4][14]

Signaling Pathway

The binding of Angiotensin II to the G-protein coupled AT₁ receptor typically activates a Gq/11 protein, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the sarcoplasmic reticulum, and DAG activates Protein Kinase C (PKC). The elevated Ca²⁺ levels and activated PKC in vascular smooth muscle cells lead to muscle contraction and vasoconstriction. In the adrenal gland, this pathway stimulates aldosterone synthesis. Azilsartan blocks the initial binding step, preventing the entire downstream cascade.

Quantitative Data Summary

Pharmacokinetic Parameters of Azilsartan

The pharmacokinetic profile of azilsartan following oral administration of azilsartan medoxomil is characterized by rapid absorption and a relatively long half-life, supporting once-daily dosing.

| Parameter | Value | Reference |

| Prodrug | Azilsartan Kamedoxomil | [1][7] |

| Active Moiety | Azilsartan | [1] |

| Bioavailability | ~60% | [9] |

| Time to Peak (Tmax) | 1.5 - 3 hours | [9] |

| Plasma Protein Binding | >99% (mainly serum albumin) | [9] |

| Volume of Distribution (Vd) | ~16 L | [9] |

| Metabolism | Via CYP2C9 to inactive metabolites (M-I and M-II) | [9] |

| Elimination Half-life (t½) | ~11 hours | [9] |

| Excretion | ~55% in feces, ~42% in urine (15% as unchanged azilsartan) | [9] |

Pharmacodynamic Effects of Azilsartan

Azilsartan demonstrates potent and sustained inhibition of the pressor effects of angiotensin II.

| Parameter | Finding | Reference |

| Target | Angiotensin II Type 1 (AT₁) Receptor | [10] |

| Pressor Effect Inhibition | A single dose (equivalent to 32 mg azilsartan medoxomil) inhibited the maximal pressor effect of an Angiotensin II infusion by ~90% at peak and ~60% at 24 hours. | [9][15] |

| RAAS Biomarkers | Increased plasma renin activity and Angiotensin I & II concentrations; decreased plasma aldosterone concentrations. | [9][15] |

Clinical Efficacy: Blood Pressure Reduction in Comparative Trials

Multiple large-scale clinical trials have established the antihypertensive efficacy of azilsartan medoxomil. The primary endpoint in many of these studies was the change from baseline in 24-hour mean systolic blood pressure (SBP) measured by Ambulatory Blood Pressure Monitoring (ABPM).

| Trial / Comparison | Drug / Dose | Placebo-Adjusted Mean Change in 24-hr SBP (mmHg) | p-value vs Comparator | Reference |

| vs. Valsartan & Olmesartan | Azilsartan Medoxomil 80 mg | -14.3 | [5][16] | |

| Valsartan 320 mg | -10.0 | <0.001 | [5][16] | |

| Olmesartan Medoxomil 40 mg | -11.7 | 0.009 | [5][16] | |

| vs. Valsartan (24 weeks) | Azilsartan Medoxomil 80 mg | -15.3 (unadjusted) | [17] | |

| Azilsartan Medoxomil 40 mg | -14.9 (unadjusted) | [17] | ||

| Valsartan 320 mg | -11.3 (unadjusted) | <0.001 (for both doses) | [17] | |

| vs. Ramipril | Azilsartan Medoxomil 80 mg | -21.2 (clinic SBP, unadjusted) | [3] | |

| Azilsartan Medoxomil 40 mg | -20.6 (clinic SBP, unadjusted) | [3] | ||

| Ramipril 10 mg | -12.2 (clinic SBP, unadjusted) | <0.001 (for both doses) | [3] | |

| Combination with Chlorthalidone (B1668885) | Azilsartan 80 mg + Chlorthalidone 25 mg | -31.3 (unadjusted) | [5][18] | |

| Azilsartan 40 mg + Chlorthalidone 25 mg | -31.7 (unadjusted) | [5][18] | ||

| Placebo + Chlorthalidone 25 mg | -15.9 (unadjusted) | <0.001 (for both combos) | [5][18] |

Detailed Experimental Protocols

Preclinical: AT₁ Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of azilsartan for the AT₁ receptor, adapted from standard methodologies.[19][20]

Objective: To quantify the binding affinity (IC₅₀/Kᵢ) of azilsartan for the AT₁ receptor.

Materials:

-

Tissue Source: Rat liver membranes (rich in AT₁a receptors).

-

Radioligand: [¹²⁵I][Sar¹,Ile⁸]Angiotensin II.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% Bovine Serum Albumin (BSA), pH 7.4.

-

Test Compound: Azilsartan (in varying concentrations).

-

Non-specific Binding Control: High concentration of unlabeled Angiotensin II (e.g., 1 µM).

-

Instrumentation: Gamma counter, filtration manifold.

-

Filters: Whatman GF/C glass fiber filters.

Procedure:

-

Membrane Preparation: Homogenize fresh or frozen rat liver tissue in ice-cold buffer and centrifuge to pellet membranes. Wash and resuspend the membrane pellet in assay buffer to a final protein concentration of 20-50 µg per assay tube.

-

Assay Setup: In triplicate, add the following to assay tubes:

-

Total Binding: 50 µL assay buffer, 50 µL radioligand, 100 µL membrane suspension.

-

Non-specific Binding: 50 µL unlabeled Angiotensin II, 50 µL radioligand, 100 µL membrane suspension.

-

Competitive Binding: 50 µL azilsartan (at various dilutions), 50 µL radioligand, 100 µL membrane suspension.

-

-

Incubation: Incubate all tubes at room temperature (22-25°C) for 60-90 minutes to reach binding equilibrium.

-

Termination & Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester. Immediately wash the filters three times with 3-5 mL of ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.

-

Quantification: Place the filters in tubes and measure the bound radioactivity using a gamma counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the logarithm of the azilsartan concentration. Determine the IC₅₀ (concentration of azilsartan that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

Preclinical: Isolated Aortic Ring Assay

This protocol outlines a method to assess the functional effect of azilsartan on vascular smooth muscle contraction, based on established methodologies.[3][10][21]

Objective: To evaluate the ability of azilsartan to inhibit Angiotensin II-induced vasoconstriction in an ex vivo model.

Materials:

-

Tissue Source: Thoracic aorta from male New Zealand white rabbits or Wistar rats.

-

Physiological Salt Solution (PSS): Krebs-Henseleit Solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Vasoconstrictor: Angiotensin II.

-

Viability Test Agent: Potassium Chloride (KCl, e.g., 80 mM).

-

Test Compound: Azilsartan.

-

Instrumentation: Organ bath system, isometric force transducer, data acquisition system.

Procedure:

-

Tissue Preparation: Euthanize the animal, carefully excise the thoracic aorta, and place it in cold PSS. Clean the aorta of adherent connective and adipose tissue. Cut the aorta into rings of 3-5 mm in length.

-

Mounting: Mount each aortic ring between two stainless steel hooks in an organ bath chamber filled with aerated PSS at 37°C. Connect the upper hook to an isometric force transducer.

-

Equilibration: Apply a resting tension of 1.5-2.0 g to the rings and allow them to equilibrate for 60-90 minutes. Replace the PSS in the bath every 15-20 minutes.

-

Viability Check: After equilibration, assess tissue viability by inducing a contraction with KCl (80 mM). Rings that contract robustly are considered viable. Wash the rings until tension returns to baseline.

-

Inhibition Protocol:

-

Incubate the aortic rings with a specific concentration of azilsartan or vehicle control for a predetermined period (e.g., 30-60 minutes).

-

Generate a cumulative concentration-response curve to Angiotensin II by adding it in increasing concentrations to the organ bath.

-

-

Data Recording and Analysis: Record the tension generated by the aortic ring. Express the contractile response as a percentage of the maximal contraction induced by KCl. Plot the concentration-response curves for Angiotensin II in the presence and absence of azilsartan. Calculate the EC₅₀ values and maximal response to determine the inhibitory effect of azilsartan.

Clinical Trial: Randomized Controlled Trial Protocol Outline

This section outlines the typical design of a Phase III, multicenter, randomized, double-blind, active-controlled study to evaluate the efficacy and safety of azilsartan medoxomil, based on the trial conducted by White et al. (2011).[5][9][16]

Title: A Randomized, Double-Blind, Active-Controlled Study to Compare the Efficacy and Safety of Azilsartan Medoxomil with Valsartan in Patients with Stage 1 or 2 Essential Hypertension.

Primary Objective: To compare the change from baseline in 24-hour mean systolic blood pressure (SBP), measured by Ambulatory Blood Pressure Monitoring (ABPM), after 6-8 weeks of treatment with azilsartan medoxomil versus a comparator ARB.

Study Population:

-

Inclusion Criteria: Male and female adults (≥18 years) with a diagnosis of essential hypertension (e.g., clinic SBP 150-180 mmHg).

-

Exclusion Criteria: Secondary hypertension, severe renal dysfunction, recent myocardial infarction or stroke, type 1 diabetes.

Study Design:

-

Washout/Run-in: A 3-4 week washout period for patients on prior antihypertensive medication, followed by a 2-week single-blind placebo run-in period.

-

Randomization: Eligible patients are randomized in a 1:1:1 ratio to receive one of the following treatments once daily:

-

Azilsartan Medoxomil 80 mg

-

Azilsartan Medoxomil 40 mg

-

Valsartan 320 mg

-

-

Treatment Period: Patients receive the double-blind study medication for 6 to 8 weeks.

-

Assessments:

-

Screening: Medical history, physical exam, laboratory tests, clinic BP.

-

Baseline (Randomization): A 24-hour ABPM is performed. Clinic BP is measured.

-

End of Treatment: A final 24-hour ABPM is performed. Clinic BP and safety assessments (adverse events, lab tests, ECGs) are conducted.

-

Efficacy Endpoints:

-

Primary: Change from baseline in 24-hour mean SBP at the end of treatment.

-

Secondary: Change from baseline in 24-hour mean diastolic BP (DBP), change in clinic SBP and DBP, responder rates (proportion of patients achieving BP goal).

Statistical Analysis:

-

The primary efficacy analysis is performed on the intent-to-treat (ITT) population.

-

An Analysis of Covariance (ANCOVA) model is used to compare treatment groups, with the change from baseline in 24-hour mean SBP as the dependent variable, treatment group as the main factor, and baseline SBP as a covariate.

-

A hierarchical testing procedure is used, first testing for the superiority of the 80 mg dose, followed by the 40 mg dose, against the active comparator.

Conclusion

Azilsartan medoxomil is a highly effective ARB for the treatment of hypertension. Its distinct pharmacological profile, characterized by potent and sustained AT₁ receptor blockade, translates into superior blood pressure reduction compared to other agents in its class.[3][4] The robust clinical trial data, supported by preclinical evidence, establishes azilsartan as a primary therapeutic option for managing hypertension in a broad range of patients. The detailed methodologies provided herein offer a framework for the continued investigation and understanding of this important antihypertensive agent.

References

- 1. What is the mechanism of Azilsartan? [synapse.patsnap.com]

- 2. A phase 3 double-blind randomized (CONSORT-compliant) study of azilsartan medoxomil compared to valsartan in Chinese patients with essential hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Azilsartan Medoxomil for Treating Hypertension - Clinical Implications of Recent Trials | USC Journal [uscjournal.com]

- 5. A randomized trial of the efficacy and safety of azilsartan medoxomil combined with chlorthalidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Methods of data analysis of ambulatory blood pressure monitoring in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Azilsartan medoxomil in the management of hypertension: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. Vascular responses in aortic rings of a consomic rat panel derived from the Fawn Hooded Hypertensive strain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Azilsartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Azilsartan, an angiotensin II type 1 receptor blocker, restores endothelial function by reducing vascular inflammation and by increasing the phosphorylation ratio Ser1177/Thr497 of endothelial nitric oxide synthase in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Experiments on isolated vascular rings | PPTX [slideshare.net]

- 14. mdpi.com [mdpi.com]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. ahajournals.org [ahajournals.org]

- 17. Comparison of the novel angiotensin II receptor blocker azilsartan medoxomil vs valsartan by ambulatory blood pressure monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A randomized trial of the efficacy and safety of azilsartan medoxomil combined with chlorthalidone - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Unique binding behavior of the recently approved angiotensin II receptor blocker azilsartan compared with that of candesartan - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 21. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Inactive Metabolites of Azilsartan Kamedoxomil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azilsartan (B1666440) kamedoxomil is an angiotensin II receptor blocker (ARB) utilized in the management of hypertension. It is administered as a prodrug, which undergoes rapid hydrolysis to its pharmacologically active form, azilsartan. The subsequent metabolism of azilsartan results in the formation of two primary, yet pharmacologically inactive, metabolites. This technical guide provides a comprehensive overview of these inactive metabolites, detailing their formation, pharmacokinetic profiles, and the experimental methodologies employed in their characterization.

Metabolic Pathway of Azilsartan

Following oral administration, azilsartan kamedoxomil is hydrolyzed in the gastrointestinal tract to the active moiety, azilsartan. Azilsartan is then metabolized in the liver to two main inactive metabolites, designated as M-I and M-II.[1][2] The biotransformation of azilsartan is a critical aspect of its disposition and is primarily mediated by cytochrome P450 (CYP) enzymes.

The major metabolic pathway is the O-dealkylation of azilsartan, which leads to the formation of the M-II metabolite. This reaction is predominantly catalyzed by the CYP2C9 enzyme.[1][2] A minor pathway involves the decarboxylation of azilsartan to form the M-I metabolite, a process mediated by CYP2C8 and CYP2B6.[1][2]

Systemic exposure to the major metabolite, M-II, is approximately 50% of that of azilsartan, while the systemic exposure to the minor metabolite, M-I, is less than 1%.[3] Both M-I and M-II are considered pharmacologically inactive, as they do not contribute to the therapeutic effects of this compound.[3]

Metabolic pathway of this compound.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of the inactive metabolites of azilsartan, M-I and M-II, have been characterized in various clinical studies. The following tables summarize the key pharmacokinetic parameters observed in different populations.

Table 1: Pharmacokinetic Parameters of Azilsartan Metabolites in Pediatric Patients with Hypertension (Single Dose)

| Parameter | 5 mg Azilsartan Dose | 10 mg Azilsartan Dose |

| Metabolite M-I | ||

| Cmax (ng/mL) | 191.3 | 141.3 |

| AUC0–24 (ng·h/mL) | 1592.7 | 1420.5 |

| Tmax (h) | 3.0 (median) | 6.0 (median) |

| t1/2 (h) | 5.4 | 5.9 |

| Metabolite M-II | ||

| Cmax (ng/mL) | 227.7 | 179.3 |

| AUC0–24 (ng·h/mL) | 1986.5 | 3526.0 |

| Tmax (h) | 5.9 (median) | 8.0 (median) |

| t1/2 (h) | 5.5 (in one patient) | N/A |

Data from a study in six Japanese patients with hypertension, aged 9–14 years.

Table 2: Pharmacokinetic Parameters of Azilsartan Metabolite M-II in Healthy Adults and Patients with Hepatic Impairment (Single 40 mg Dose of Azilsartan Medoxomil)

| Parameter | Healthy Adults (Matched Controls) | Mild Hepatic Impairment | Moderate Hepatic Impairment |

| Cmax (ng/mL) | 496.8 ± 123.7 | 465.1 ± 138.8 | 466.8 ± 121.7 |

| AUC∞ (ng·h/mL) | 6296 ± 1417 | 8816 ± 2636 | 7725 ± 2162 |

| Tmax (h) | 4.0 (3.0 - 8.0) | 6.0 (4.0 - 24.0) | 6.0 (4.0 - 12.0) |

| t1/2 (h) | 10.6 ± 2.0 | 12.5 ± 2.8 | 12.8 ± 2.6 |

Data are presented as mean ± SD, except for Tmax which is median (range).

Experimental Protocols

In Vitro Metabolism Studies for Metabolite Identification and Enzyme Phenotyping

A generalized protocol for identifying the metabolic pathways and the specific CYP enzymes involved in the metabolism of azilsartan is outlined below. This is based on standard industry practices for in vitro drug metabolism studies.

Objective: To identify the metabolites of azilsartan and the specific cytochrome P450 enzymes responsible for their formation.

Materials:

-

Azilsartan

-

Human liver microsomes (pooled from multiple donors)

-

Recombinant human CYP enzymes (CYP2C9, CYP2C8, CYP2B6, and a panel of other major CYPs for screening)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Specific chemical inhibitors for CYP enzymes (e.g., sulfaphenazole (B1682705) for CYP2C9, montelukast (B128269) for CYP2C8, ticlopidine (B1205844) for CYP2B6)

-

Control incubations (without NADPH, without microsomes/enzymes)

-

Acetonitrile (B52724) or other suitable organic solvent for reaction termination

-

LC-MS/MS system

Protocol:

-

Incubation with Human Liver Microsomes:

-

Prepare incubation mixtures containing human liver microsomes, azilsartan (at various concentrations), and phosphate (B84403) buffer.

-

Pre-incubate the mixture at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate for a specified time (e.g., 60 minutes) at 37°C with gentle shaking.

-

Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Centrifuge to pellet the protein and collect the supernatant for LC-MS/MS analysis.

-

Analyze the supernatant for the presence of potential metabolites by comparing the chromatograms of the test incubations with control incubations.

-

-

Incubation with Recombinant Human CYP Enzymes:

-

Repeat the incubation procedure described above, replacing the human liver microsomes with individual recombinant human CYP enzymes.

-

This will help to identify which specific CYP enzymes are capable of metabolizing azilsartan and forming the observed metabolites.

-

-

Chemical Inhibition Studies:

-

Perform incubations with human liver microsomes in the presence and absence of specific CYP chemical inhibitors.

-

A significant reduction in the formation of a particular metabolite in the presence of a specific inhibitor suggests the involvement of that CYP enzyme in its formation.

-

In vitro metabolism experimental workflow.

Bioanalytical Method for Quantification of Azilsartan and its Metabolites in Human Plasma

The following is a representative LC-MS/MS method for the simultaneous quantification of azilsartan, M-I, and M-II in human plasma.

Objective: To accurately and precisely quantify the concentrations of azilsartan and its inactive metabolites, M-I and M-II, in human plasma samples.

Methodology:

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

To a 100 µL aliquot of human plasma, add an internal standard solution.

-

Pre-treat the plasma sample (e.g., with an acidic buffer).

-

Load the pre-treated sample onto an SPE cartridge (e.g., Oasis HLB).

-

Wash the cartridge with an appropriate solvent to remove interfering substances.

-

Elute the analytes of interest with a suitable elution solvent (e.g., methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).

-

Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for azilsartan, M-I, M-II, and the internal standard to ensure selectivity and sensitivity.

-

References

- 1. Pharmacokinetic evaluation and clinical utility of azilsartan medoxomil for the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Single‐Center Evaluation of the Pharmacokinetics and Safety of the Angiotensin II Receptor Antagonist Azilsartan Medoxomil in Mild to Moderate Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. db.cbg-meb.nl [db.cbg-meb.nl]

Methodological & Application

Application Notes and Protocols for the Analytical Method Development of Azilsartan Medoxomil Estimation

Introduction

Azilsartan medoxomil is an angiotensin II receptor blocker (ARB) used for the treatment of hypertension.[1][2] It is a prodrug that is rapidly hydrolyzed to its active moiety, azilsartan, in the gastrointestinal tract.[1] Accurate and reliable analytical methods are crucial for the quantitative estimation of Azilsartan medoxomil in bulk drug and pharmaceutical dosage forms to ensure its quality, safety, and efficacy. These application notes provide detailed protocols for the estimation of Azilsartan medoxomil using UV-Visible Spectrophotometry, Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), and High-Performance Thin-Layer Chromatography (HPTLC), including method validation and forced degradation studies as per the International Council for Harmonisation (ICH) guidelines.

UV-Visible Spectrophotometric Method

This section outlines a simple, rapid, and cost-effective UV-Visible spectrophotometric method for the estimation of Azilsartan medoxomil.

Experimental Protocol

1.1. Instrumentation:

-

A double beam UV-Visible Spectrophotometer (e.g., LABINDIA UV3000+) with 1 cm quartz cells.[1]

-

Electronic Weighing Balance (e.g., WENSAR).[1]

-

Ultrasonicator (e.g., Oscar Ultrasonicator micro clean-103).[1]

1.2. Reagents and Materials:

-

Azilsartan medoxomil reference standard.

-

Methanol (B129727) (AR grade).[1]

-

Distilled water.

1.3. Preparation of Standard Stock Solution:

-

Accurately weigh 10 mg of Azilsartan medoxomil and transfer it to a 100 ml volumetric flask.[1]

-

Dissolve the drug in a small amount of methanol and then make up the volume to 100 ml with methanol to get a concentration of 100 µg/ml.[1]

-

Sonicate the solution for 10 minutes to ensure complete dissolution.[1]

1.4. Determination of Wavelength of Maximum Absorbance (λmax):

-

From the standard stock solution, pipette out an appropriate volume and dilute with methanol to obtain a concentration of 10 µg/ml.

-

Scan the resulting solution in the UV range of 200-400 nm against a methanol blank.

-

The wavelength at which maximum absorbance is observed is the λmax. The reported λmax for Azilsartan medoxomil is typically around 247-249 nm.[1][3]

1.5. Preparation of Calibration Curve:

-

From the standard stock solution, prepare a series of dilutions in methanol to obtain concentrations in the range of 2-10 µg/ml.[1]

-

Measure the absorbance of each solution at the determined λmax using methanol as a blank.

-

Plot a graph of absorbance versus concentration to obtain a calibration curve.

1.6. Method Validation Parameters: The developed method should be validated according to ICH guidelines for the following parameters:

-

Linearity: The linearity of the method is determined by analyzing a series of concentrations of the drug and observing the correlation coefficient (R²) of the calibration curve, which should be close to 0.999.[3]

-

Accuracy: Accuracy is determined by recovery studies, spiking a known amount of standard drug to a pre-analyzed sample solution at different levels (e.g., 80%, 100%, 120%).[1] The percentage recovery should be within the acceptance limits (typically 98-102%).

-

Precision: Precision is evaluated by performing intra-day and inter-day studies. The relative standard deviation (%RSD) for the results should be less than 2%.[1]

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ are calculated based on the standard deviation of the response and the slope of the calibration curve.

Data Presentation

| Parameter | Result |

| λmax | 247 nm[1] |

| Linearity Range | 2-10 µg/ml[1] |

| Correlation Coefficient (R²) | > 0.999[3] |

| Accuracy (% Recovery) | 99.998 - 101.857%[3] |

| LOD | 0.204 µg/ml |

| LOQ | 0.619 µg/ml |

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This section describes a stability-indicating RP-HPLC method for the accurate and precise estimation of Azilsartan medoxomil.

Experimental Protocol

2.1. Instrumentation:

-

HPLC system equipped with a pump, auto-sampler, column oven, and a PDA or UV detector.

-

Chromatographic data acquisition and processing software.

2.2. Chromatographic Conditions:

| Parameter | Condition |

| Column | Hypersil BDS C18 (250 x 4.6 mm, 5µm)[4] |

| Mobile Phase | Acetonitrile: 0.2% Triethylamine (pH 3.0) (62:38 v/v)[5] |

| Flow Rate | 1.0 ml/min[4][5] |

| Detection Wavelength | 248 nm[4][5] |

| Injection Volume | 20 µl |

| Column Temperature | Ambient |

2.3. Preparation of Solutions:

-

Mobile Phase: Prepare the mobile phase as specified in the chromatographic conditions, filter through a 0.45 µm membrane filter, and degas by sonication.

-

Standard Stock Solution (100 µg/ml): Accurately weigh 10 mg of Azilsartan medoxomil and dissolve it in 100 ml of the mobile phase.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to obtain concentrations in the desired linearity range (e.g., 20-120 µg/ml).[5]

2.4. Procedure:

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

-

Inject 20 µl of each working standard solution and record the chromatograms.

-

Plot a calibration curve of peak area versus concentration.

2.5. Method Validation: Validate the method as per ICH guidelines for linearity, accuracy, precision, specificity, LOD, and LOQ.

Data Presentation

| Parameter | Result |

| Retention Time | ~3.8 min[4] |

| Linearity Range | 10-60 µg/ml[4] |

| Correlation Coefficient (R²) | 0.9999[4] |

| Accuracy (% Recovery) | 99.8%[4] |

| LOD | 0.010 µg/mL[6] |

| LOQ | 0.032 µg/mL[6] |

| Precision (%RSD) | < 2% |

High-Performance Thin-Layer Chromatography (HPTLC) Method

This section details a sensitive and reliable HPTLC method for the quantification of Azilsartan medoxomil.

Experimental Protocol

3.1. Instrumentation:

-

HPTLC system with a sample applicator, developing chamber, and a TLC scanner.

-

HPTLC data analysis software.

3.2. Chromatographic Conditions:

| Parameter | Condition |